Acetone sodium bisulfite

Overview

Description

Acetone Sodium Bisulfite, also known as Sodium 2-hydroxy-2-propanesulfonate , is a chemical compound with the molecular formula C3H7NaO4S . It is a white powder used in photography, the manufacture of pure acetone, dyeing and printing textiles, and in organic syntheses .

Molecular Structure Analysis

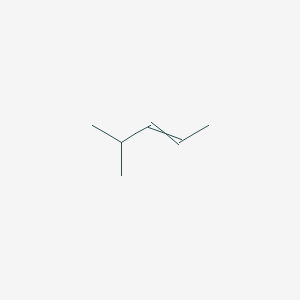

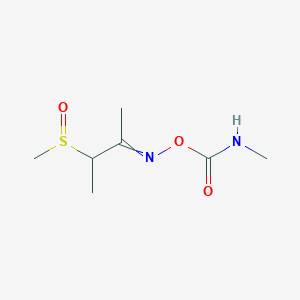

The molecular structure of this compound consists of a carbon atom double-bonded to an oxygen atom (carbonyl group), and a sodium atom bonded to a sulfate group . The molecular weight is approximately 162.14 Da .Chemical Reactions Analysis

This compound can react with aldehydes and ketones to form addition products . When acetone is added to a saturated sodium bisulfite solution, they undergo an addition reaction to form a white addition product .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of over 300°C . It has a molecular weight of 162.14 . The compound is soluble in water .Scientific Research Applications

Formation of Acetone in Soil Preservation : Acetone can form due to the interaction of Sodium Bisulfite with organic matter in soil samples. This was observed in a study where the use of Sodium Bisulfite for preserving soil samples resulted in increased acetone detection. Higher organic matter content and longer contact with Sodium Bisulfite led to greater acetone production (Clausen et al., 2004).

Pharmaceutical Analysis with Sensitized Photochemical Fluorescence : Acetone exhibits a strong sensitizing effect on the photochemical reaction of Menadione Sodium Bisulfite (MSB), a non-fluorescent compound. This reaction can be utilized in pharmaceutical analysis, demonstrating the utility of acetone in enhancing photochemical processes (Guo, Zhao, & Xu, 1997).

Concrete Technology Applications : Water-soluble sulfonated Acetone-Formaldehyde (SAF) resins, synthesized using acetone, formaldehyde, and Sodium Bisulfite, have shown potential as superplasticizers in concrete. These resins can improve the properties of concrete, indicating a significant application in the construction industry (Pei et al., 2004).

Determination of Aldehydes and Acetone by Ion Chromatography : A method involving Sodium Bisulfite for derivatizing aldehydes and acetone into α-hydroxyalkanesulfonates allows their determination in aqueous samples through ion chromatography. This is important for accurate and efficient chemical analysis (Duval, Rogers, & Fritz, 1985).

Isolation and Characterization of Constituents in Natural Products : A modified procedure using a Sodium Bisulfite-Celite column has been developed for extracting micromole amounts of aldehydes and certain ketones, like acetone, from nonaqueous solutions. This method aids in the analysis and characterization of various natural compounds (Schwartz & Weihrauch, 1973).

Emulsion Polymerization Studies : Acetone Sodium Bisulfite has been used in the emulsion polymerization of vinyl acetate, demonstrating its utility in polymer chemistry. The rate of polymerization and characteristics of the resulting emulsion were significantly influenced by the presence of different Sodium Bisulfite adducts (Shaffei et al., 1998).

Mechanism of Action

Target of Action

Acetone sodium bisulfite primarily targets aldehydes and ketones . The compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This interaction forms an addition compound, which is a key step in various chemical reactions .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . The bisulfite ion adds to the carbonyl group of aldehydes and ketones, forming a sulfonate ester . This reaction is reversible and can be driven back to the reactants by using dilute acid . This makes it very handy for purification purposes .

Biochemical Pathways

The biochemical pathway affected by this compound is the addition of sodium bisulfite to aldehydes and ketones . This reaction results in the formation of a new tetrahedral structure containing both a C-S bond and a C-OH bond . The reaction can be observed using Raman spectroscopy, which allows for the visualization of the geometrical structure of the various groups and bonds of the molecule .

Pharmacokinetics

Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of this compound is the formation of a sulfonate ester . This is evidenced by the disappearance of the carbonyl peak of the aldehyde or ketone and the appearance of C-O and C-S stretch peaks in the Raman spectra of the reaction mixture . The reaction also results in the displacement of the SO3 bend, likely due to the proximity of the carbon center .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, it is soluble in water, and its pH is usually between 8 and 9 . It can remain stable within a wide pH range . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during its handling .

Safety and Hazards

properties

IUPAC Name |

sodium;2-hydroxypropane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJORDSKPXMABC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883431 | |

| Record name | 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540-92-1 | |

| Record name | Acetone sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-hydroxypropane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47VY054OXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Acetone sodium bisulfite acts as a reducing agent in redox pairs, commonly with persulfates like potassium persulfate. [, , ] This interaction generates free radicals, initiating the polymerization of monomers like vinyl acetate. [, ] The rate of polymerization is influenced by the concentration of ASBS. For instance, in vinyl acetate polymerization, the rate showed a first-order dependence on the concentration of ASBS when paired with potassium persulfate. []

A: Studies have shown that increasing the chain length of the bisulfite adduct, while maintaining the same bisulfite anion equivalent weight, leads to a decrease in the volume-average diameter of the resulting polymer particles. [] This modification also enhances the stability of the produced lattices and improves the overall morphology of the polymeric particles. Notably, using octyl aldehyde sodium bisulfite resulted in spherical morphology and enhanced stability. []

A: The choice of persulfate salt, when paired with ASBS, can significantly influence the polymerization rate and activation energy. For instance, potassium persulfate, sodium persulfate, and ammonium persulfate, when combined with ASBS, exhibited varying rates of polymerization and activation energies for vinyl acetate polymerization. [] This suggests that the cation associated with the persulfate plays a role in the redox reaction kinetics and affects the overall polymerization process.

A: Yes, ASBS has been successfully utilized in graft polymerization processes. [, ] For instance, in grafting glycidyl methacrylate onto leather, the rate of grafting using ASBS-containing redox pairs was influenced by the concentrations of both the emulsifier and the monomer. [] The specific persulfate salt used in the redox pair also influenced the activation energy of the grafting process. []

A: Research has shown that using ASBS in the polymerization process can influence the final polymer properties. For example, in the preparation of polypropylene/poly(methyl acrylate)-grafted glass wool composites, the use of ASBS in the grafting polymerization impacted the material's dielectric properties, thermal diffusivity, specific heat capacity, and thermal conductivity. [] This highlights the potential of ASBS to tailor the properties of polymer composites.

ANone: Various analytical techniques are employed to characterize both the polymerization process and the final polymer products. These include:

- X-ray diffraction (XRD): Used to examine the structure of materials, such as the expansion of kaolinite upon intercalation. []

- H1 NMR analysis: Employed to determine copolymer compositions by analyzing the relative amounts of different monomers in the polymer chain. []

- Sedimentation methods: Used to assess the stability of emulsion lattices prepared using different redox initiation systems. []

- Electron microscopy: Can be utilized to study the morphology and size distribution of polymer particles formed during emulsion polymerization. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.